RAGE antagonist peptide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The RAGE antagonist peptide, also known as RAP, is an antagonist for the receptor for advanced glycation end products (RAGE) . It has been shown to control the biological activity of RAGE . RAP can block the activation of RAGE mediated by several ligands, including HMGB-1, S100P, and S100A4 . It has demonstrated anti-tumor and anti-inflammatory activities .

Synthesis Analysis

The synthesis of RAGE antagonist peptide involves the design and creation of small antagonistic peptides derived from S100P . These peptides were tested for their ability to inhibit RAGE binding . The most effective peptide was found to inhibit the interaction of S100P, S100A4, and HMGB-1 with RAGE at micromolar concentrations .Molecular Structure Analysis

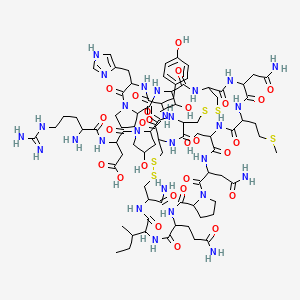

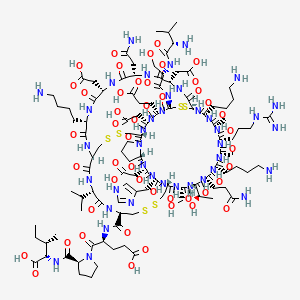

The empirical formula of RAGE antagonist peptide is C57H101N13O17S, and its molecular weight is 1272.55 . The sequence of the peptide is ELKVLMEKEL .Chemical Reactions Analysis

The RAGE antagonist peptide is designed to prevent RAGE from binding with several of its most important ligands, including HMGB-1, S100P, and S100A4 . This blocking action disrupts the activation of RAGE, thereby inhibiting certain cellular responses .Physical And Chemical Properties Analysis

The RAGE antagonist peptide is a solid substance that is soluble in water up to 5 mg/mL . It is recommended to be stored at -20°C in a dry, sealed condition .Applications De Recherche Scientifique

Treatment of Diabetes Mellitus

RAGE and its ligands stimulate the activations of diverse pathways, such as p38MAPK, ERK1/2, Cdc42/Rac, and JNK, and trigger cascades of diverse signaling events that are involved in a wide spectrum of diseases, including diabetes mellitus .

Management of Inflammatory Diseases

The targeted inhibition of RAGE or its ligands is considered an important strategy for the treatment of chronic inflammatory diseases .

Treatment of Vascular Diseases

RAGE and its ligands are involved in the pathogenesis of various vascular diseases. Therefore, RAGE antagonist peptides could be used in the treatment of these conditions .

Management of Neurodegenerative Diseases

RAGE and its ligands are also involved in the pathogenesis of neurodegenerative diseases. Thus, RAGE antagonist peptides could be used in the management of these conditions .

Cancer Treatment

RAGE and its ligands are involved in the pathogenesis of cancer. Therefore, RAGE antagonist peptides could be used in cancer treatment .

Development of Small-Molecule RAGE Antagonists

RAGE represents an attractive drug target for age-related diseases. The development of small-molecule RAGE antagonists is an area of research that has experienced a slowdown in recent years .

Treatment of Atherothrombosis

RAGE and its ligands are involved in the pathogenesis of atherothrombosis. Therefore, RAGE antagonist peptides could be used in the treatment of this condition .

Inhibition of Tumor Growth and Metastasis

RAGE antagonist peptide has been shown to inhibit the growth and metastasis of rat glioma tumors .

Orientations Futures

The RAGE antagonist peptide shows promise as a tool for the investigation of RAGE function and as an in vivo treatment for RAGE-related disorders . With the development of RAGE-targeting agents, such as small molecules, aptamers, and RAGE antagonist peptides, in recent years, it has become possible to inhibit RAGE activity without any adverse effects . Therefore, this peptide should be useful for the study of RAGE in various diseases .

Propriétés

IUPAC Name |

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H101N13O17S/c1-30(2)27-41(48(60)78)67-52(82)39(19-22-46(76)77)64-49(79)35(15-11-13-24-58)62-51(81)38(18-21-45(74)75)65-53(83)40(23-26-88-10)66-56(86)43(29-32(5)6)69-57(87)47(33(7)8)70-54(84)36(16-12-14-25-59)63-55(85)42(28-31(3)4)68-50(80)37(61-34(9)71)17-20-44(72)73/h30-33,35-43,47H,11-29,58-59H2,1-10H3,(H2,60,78)(H,61,71)(H,62,81)(H,63,85)(H,64,79)(H,65,83)(H,66,86)(H,67,82)(H,68,80)(H,69,87)(H,70,84)(H,72,73)(H,74,75)(H,76,77)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,47-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCWJIBXKJZZLN-RBQIHDOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H101N13O17S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1272.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

RAGE antagonist peptide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Ala113]-MBP (104-118)](/img/structure/B612395.png)